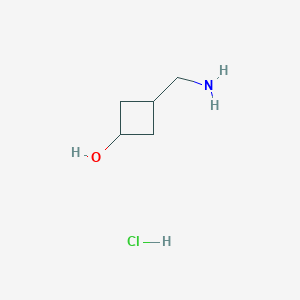
2-Chloro-5-(3-methoxyphenyl)pyrazine
Overview
Description
“2-Chloro-5-(3-methoxyphenyl)pyrazine” is a chemical compound with the molecular formula C11H9ClN2O and a molecular weight of 220.65 . It’s primarily used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chloro group at the 2nd position and a 3-methoxyphenyl group at the 5th position .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 220.65 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Scientific Research Applications
2C5MPP has been used in a variety of scientific research applications. It has been used in the development of new drugs, such as anticonvulsants, anti-inflammatory agents, and antifungal agents. It has also been used in the study of the biochemical and physiological effects of drugs, as well as in the study of the mechanisms of drug action.
Mechanism of Action
The mechanism of action of 2C5MPP is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are hormones that play a role in inflammation and pain. By inhibiting COX-2, 2C5MPP can reduce inflammation and pain.
Biochemical and Physiological Effects
2C5MPP has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, reduce pain, and reduce the risk of seizures. It has also been shown to reduce the risk of cancer, improve cognitive function, and reduce the risk of cardiovascular disease.
Advantages and Limitations for Lab Experiments
2C5MPP has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and can be used in a variety of applications. However, it is important to note that there are some limitations to its use. For example, it is not known to be toxic in humans, but it is important to be aware of potential safety risks when handling the compound.
Future Directions
There are a number of potential future directions for the use of 2C5MPP. It could be used in the development of new drugs, as well as in the study of biochemical and physiological effects. It could also be used to study the mechanisms of drug action, as well as to develop new methods for the synthesis of the compound. Additionally, it could be used to study the effects of 2C5MPP on various diseases, such as cancer, cardiovascular disease, and neurological disorders. Finally, it could be used to develop new methods for the delivery of 2C5MPP, such as through topical creams or inhalers.
Safety and Hazards
properties
IUPAC Name |
2-chloro-5-(3-methoxyphenyl)pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-15-9-4-2-3-8(5-9)10-6-14-11(12)7-13-10/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUQOLKFGQMJHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10526948 | |
| Record name | 2-Chloro-5-(3-methoxyphenyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10526948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88066-86-8 | |
| Record name | 2-Chloro-5-(3-methoxyphenyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10526948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(1-Chloro-2,2-dimethylcyclopropyl)thio]benzene](/img/structure/B3023969.png)
![[(1-Chloro-2,3-dimethylcyclopropyl)thio]benzene](/img/structure/B3023970.png)


![7'-chloro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B3023974.png)


![N-[4-(Hydrazinocarbonyl)phenyl]-cyclopropanecarboxamide](/img/structure/B3023982.png)

![[1-(2-Chloropyrimidin-4-yl)piperidin-4-yl]methanol](/img/structure/B3023984.png)
